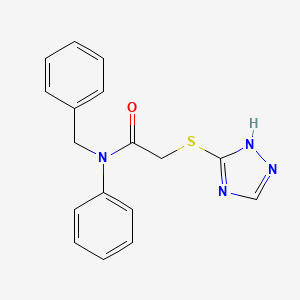
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. This compound has gained significant attention from the scientific community due to its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inhibiting the activity of various enzymes involved in cell proliferation and survival, including AKT, mTOR, and ERK. Additionally, the compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory and neuroprotective properties of the compound are believed to be due to its ability to inhibit the activity of various inflammatory mediators and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory mediators. In vivo studies have also shown that the compound can inhibit tumor growth and reduce inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxamide is its potent anti-cancer activity against a variety of cancer cell lines. Additionally, the compound possesses anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders. However, one of the limitations of the compound is its low solubility in aqueous solutions, which can limit its use in in vitro and in vivo studies.
将来の方向性
There are several future directions for the research on N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxamide. One area of research could be the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research could be the development of novel formulations of the compound to improve its solubility and bioavailability. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and its potential use in the treatment of other diseases.
合成法
The synthesis of N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxamide involves the reaction of 6-phenoxy-3-pyridinylamine with 2-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 4-piperidinecarboxylic acid to yield the final product. This synthesis method has been reported in various scientific journals and has been optimized to yield high purity and yield of the compound.
科学的研究の応用
N-(6-phenoxy-3-pyridinyl)-1-(2-pyridinylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of various diseases. The compound has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, the compound has been shown to possess anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(18-11-14-27(15-12-18)17-20-6-4-5-13-24-20)26-19-9-10-22(25-16-19)29-21-7-2-1-3-8-21/h1-10,13,16,18H,11-12,14-15,17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXUCHCPLQVSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6094123.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]isonicotinamide](/img/structure/B6094124.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6094131.png)
![2-(1-(4-methoxy-3-methylbenzyl)-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6094132.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B6094146.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isopropylacetamide](/img/structure/B6094153.png)
![3-[2-(5-chloro-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6094158.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B6094161.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B6094172.png)
![3-[(4-hydroxy-3-methoxybenzylidene)amino]-2-[(4-isopropylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6094187.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6094192.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B6094214.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6094217.png)
